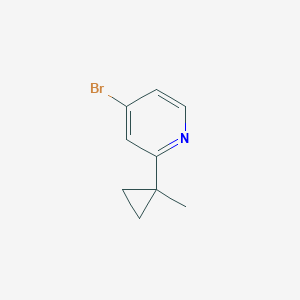

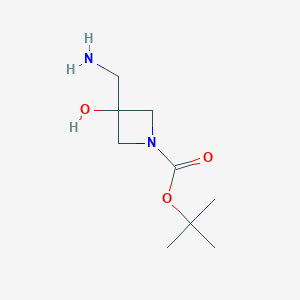

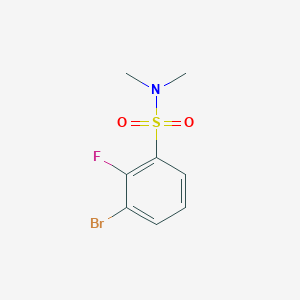

![molecular formula C14H14N4 B1525974 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline CAS No. 1281384-74-4](/img/structure/B1525974.png)

5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include compounds similar to PQTQ, has been reported in the literature . These compounds were synthesized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of PQTQ includes a 1,2,4-triazole ring attached to a quinoline ring . The 1,2,4-triazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications

Synthesis and Transformation

The aim of synthesizing new highly effective and low-toxic substances within the series of 5-(quinoline-2-yl, 2-hydroxyquinoline-4-yl)-4-R-2,4-dyhydro-3Н-1,2,4-triazole-3-thiones and its derivatives was achieved through a series of successive stages. This process involved starting with esters of quinoline-2 and 2-hydroxyquinoline-4-carboxylic acids and transforming them into the desired compounds through reactions such as hydrazinolysis, electrophilic substitution, and intramolecular basic heterocyclization. The synthesized compounds exhibited a wide range of biological effects and were selected for further testing in vitro due to their low toxicity and promising biological activity predictions (Kaplaushenko, 2016).

Regioselective Synthesis

A regioselective one-pot three-component synthesis approach was described for creating quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method, achieving high yields and regioselectivity, efficiently constructs fused tricyclic heterocycles containing 1,2,4-triazole analogues. The use of amphoteric catalysts like L-proline, ammonium acetate, and a mixture of pyrolidine with acetic acid facilitated the synthesis, highlighting the method's efficiency in terms of reaction conditions and selectivity (Ladani & Patel, 2015).

Anticonvulsant Activity

A series of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized, showing significant anticonvulsant activities evaluated through maximal electroshock test (MES) and rotarod test. The results indicated that certain derivatives, such as 5-hexyloxy-[1,2,4]triazolo[4,3-a]quinoline, exhibited potent anticonvulsant effects with promising protective indexes. This study suggested that these compounds could represent a new class of anticonvulsant agents with potential for further development (Guo et al., 2009).

Antimicrobial Activity

Compounds synthesized from substituted 1,2,3-triazoles demonstrated notable antimicrobial activity against various bacterial strains. The study involved synthesizing derivatives from 4-azido-8-(trifluoromethyl)quinoline and evaluating their effectiveness as antimicrobial agents. The findings pointed to the potential of these 1,2,3-triazole derivatives in developing new antimicrobial treatments, with several compounds showing comparable activity to standard drugs (Holla et al., 2005).

properties

IUPAC Name |

5-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9(2)13-16-14(18-17-13)11-5-3-7-12-10(11)6-4-8-15-12/h3-9H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVUXSXYRBASCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=C3C=CC=NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

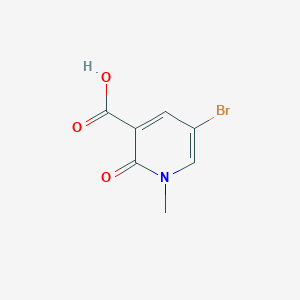

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

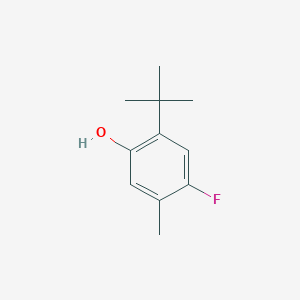

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

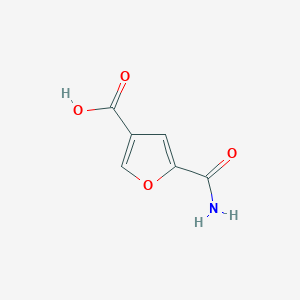

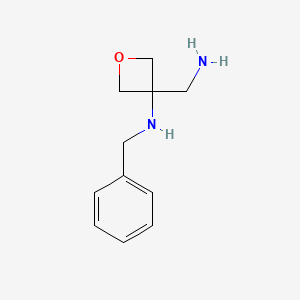

![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)